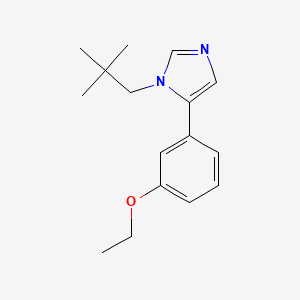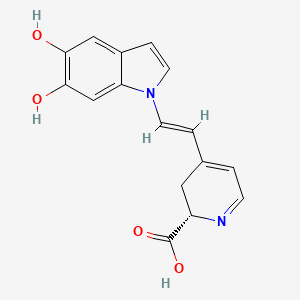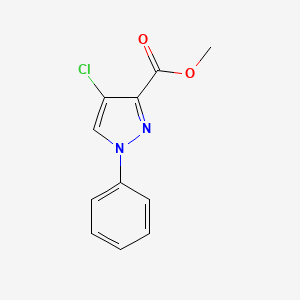![molecular formula C10H10N2OS B12939403 1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one CAS No. 90447-60-2](/img/no-structure.png)
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one is a compound that features both imidazole and thiophene moieties. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, while thiophene is a sulfur-containing heterocycle. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one typically involves the condensation of an imidazole derivative with a thiophene derivative. One common method is the reaction of 2-acetylthiophene with 1-(chloromethyl)imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiophene moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1-{3-[(1H-Imidazol-1-yl)methyl]benzene-2-yl}ethan-1-one: Contains a benzene ring instead of a thiophene ring.
1-{3-[(1H-Imidazol-1-yl)methyl]pyridine-2-yl}ethan-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one is unique due to the presence of both imidazole and thiophene moieties, which can result in distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiophene ring can impart different electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets .
Propiedades
| 90447-60-2 | |
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
1-[3-(imidazol-1-ylmethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2OS/c1-8(13)10-9(2-5-14-10)6-12-4-3-11-7-12/h2-5,7H,6H2,1H3 |
Clave InChI |
ACYWFSXCHFCUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CS1)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


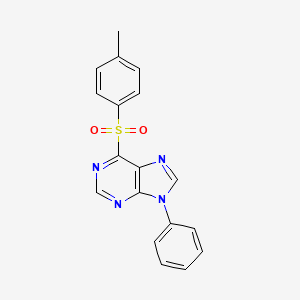
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
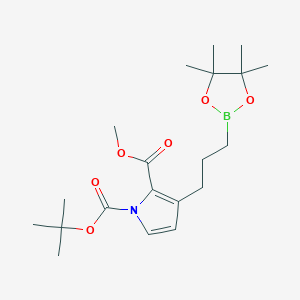
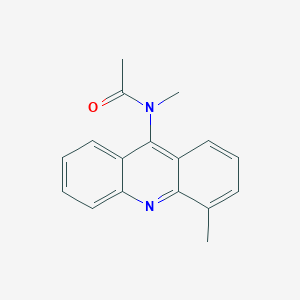
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
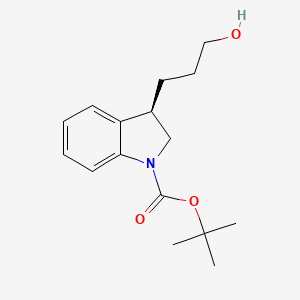
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
